Trimethyl tin hydroxide, with the chemical formula Me₃SnOH, is an organotin compound characterized by a tin atom bonded to three methyl groups and a hydroxyl group. This compound is of interest due to its unique properties and applications in various fields, including organic synthesis and materials science. The trimethyl tin moiety provides distinct reactivity patterns, particularly in hydrolysis and esterification reactions, while the hydroxyl group contributes to its solubility and interaction with other compounds.
The biological activity of trimethyl tin hydroxide has been studied primarily in the context of its toxicity and potential environmental impact. Organotin compounds, including trimethyl tin derivatives, are known for their endocrine-disrupting properties and neurotoxicity. Research indicates that exposure to these compounds can lead to adverse effects on reproduction and development in various organisms . Furthermore, their accumulation in aquatic environments raises concerns over their long-term ecological effects.
Several methods exist for synthesizing trimethyl tin hydroxide:
Trimethyl tin hydroxide has various applications across different fields:
Research on the interactions involving trimethyl tin hydroxide has focused on its reactivity with other chemical species. For instance:
Trimethyl tin hydroxide shares similarities with several other organotin compounds. Here are some notable comparisons:
Compound Name | Formula | Key Features |
---|---|---|
Trimethyl Tin Chloride | Me₃SnCl | Reacts vigorously with water; forms adducts |
Dimethyl Tin Hydroxide | Me₂Sn(OH)₂ | Less toxic; used as a stabilizer in plastics |
Monomethyl Tin Hydroxide | MeSn(OH)₃ | More soluble; used in agricultural applications |
Tri-n-butyl Tin Hydroxide | Bu₃SnOH | Higher toxicity; used in biocides |
Trimethyl tin hydroxide stands out due to its specific reactivity patterns, particularly in selective hydrolysis reactions compared to other organotin compounds. Its ability to form stable adducts when reacting with halides also distinguishes it from similar compounds like dimethyl or tri-n-butyl derivatives.
Organotin chemistry traces its origins to 1849, when Edward Frankland synthesized diethyltin diiodide, the first documented organotin compound. The field expanded rapidly in the early 20th century with the advent of Grignard reagents, which enabled efficient tin-carbon bond formation. Trimethyltin hydroxide, first reported in the mid-20th century, represents a pivotal advancement due to its stability and reactivity. Unlike earlier organotin halides, Me$$_3$$SnOH’s hydroxide ligand enhances its solubility in polar solvents, making it indispensable for hydrolytic reactions.
Me$$_3$$SnOH occupies a unique niche as a mild yet potent nucleophile. Its structure—a trimethyltin group bonded to a hydroxyl ion—facilitates reactions requiring selective cleavage of esters and carbon-oxygen bonds without inducing epimerization or elimination. This specificity distinguishes it from harsher reagents like lithium hydroxide, which often degrade sensitive substrates.
The chemical identity of trimethyltin hydroxide is foundational to its study and application in chemical sciences. This section delineates the systematic approaches used in its naming, the precise molecular composition, and the implications of its structure for isomerism and tautomerism.
Trimethyltin hydroxide is an organotin compound characterized by the presence of three methyl groups bonded to a central tin atom, which is further coordinated to a hydroxyl group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally recognized method for identifying chemical substances, ensuring consistency across scientific disciplines and regulatory frameworks.
The IUPAC name for Me3SnOH is “trimethylstannanol,” which explicitly denotes the three methyl substituents attached to the tin center and the presence of a hydroxyl group. Alternative systematic names include “hydroxytrimethyltin” and “hydroxytrimethylstannane,” both of which reflect the same structural features but utilize different conventions for naming organometallic hydroxides [1].
The compound is also referenced by a variety of synonyms in the literature and chemical databases, including “trimethylstannyl hydroxide,” “trimethyl tin hydroxide,” and “stannane, hydroxytrimethyl-.” These alternative names are used interchangeably, depending on the context and the conventions of specific scientific communities or regulatory agencies [1].
To further ensure precise identification, trimethyltin hydroxide is described using computed chemical descriptors. The International Chemical Identifier (InChI) and the corresponding InChIKey provide machine-readable representations of its structure, facilitating digital searches and data integration. The Simplified Molecular Input Line Entry System (SMILES) notation offers a linear textual representation of the compound’s structure, which is widely used in cheminformatics applications [1] [2].
Identifier Type | Value |
---|---|
IUPAC Name | Trimethylstannanol |
CAS Number | 56-24-6 |
EC Number | 677-697-9 |
UNII | 10ALT8DJ2V |
InChI | InChI=1S/C3H9OSn/c1-5(2,3)4/h4H,1-3H3 |
InChIKey | QKHVIZGJYSQPCU-UHFFFAOYSA-N |
SMILES | CSn(C)O |
Synonyms | Trimethyltin hydroxide, hydroxytrimethyltin, trimethylstannyl hydroxide, etc. |
The use of these systematic identifiers ensures that trimethyltin hydroxide can be unequivocally distinguished from related compounds, supporting reproducibility and clarity in scientific communication.
The molecular formula of trimethyltin hydroxide is C3H10OSn, reflecting the presence of three methyl groups (C3H9), one hydroxyl group (OH), and a tin atom (Sn). This composition is consistent with the structure implied by its systematic name and is corroborated by structural studies and chemical analyses [1] [2].
The calculation of the molecular weight is a fundamental aspect of chemical characterization, as it influences the compound’s physical properties, reactivity, and behavior in various chemical environments. The atomic weights used in this calculation are based on the standard values published by IUPAC:
Using these values, the molecular weight of trimethyltin hydroxide is calculated as follows:
$$
\text{Molecular Weight} = (3 \times 12.011) + (10 \times 1.008) + (1 \times 15.999) + (1 \times 118.710)
$$
$$
= 36.033 + 10.080 + 15.999 + 118.710 = 180.822 \text{ g/mol}
$$
This value is consistent with the reported molecular weight in chemical databases, which typically round to 180.83 g/mol [1] [2].
A detailed breakdown of the molecular composition is presented in the following table:
Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon | 3 | 12.011 | 36.033 |
Hydrogen | 10 | 1.008 | 10.080 |
Oxygen | 1 | 15.999 | 15.999 |
Tin | 1 | 118.710 | 118.710 |
Total | 180.822 |
The molecular structure of trimethyltin hydroxide is typically depicted as a tin atom at the center, bonded to three methyl groups and one hydroxyl group. This configuration imparts specific electronic and steric properties, which influence the compound’s reactivity and its behavior in solution and in the solid state.
The compound’s mass spectrometric properties are also of interest in analytical chemistry. For instance, the monoisotopic mass, which considers the most abundant isotopes of each element, is calculated as follows:
$$
\text{Monoisotopic Mass} = (3 \times 12.0000) + (10 \times 1.0078) + (1 \times 15.9949) + (1 \times 119.9022)
$$
$$
= 36.0000 + 10.0780 + 15.9949 + 119.9022 = 181.9751 \text{ u}
$$
This value is relevant for high-resolution mass spectrometry, where precise mass measurements are used to confirm the identity of chemical species.
The electronic structure of trimethyltin hydroxide, as inferred from quantum chemical calculations and spectroscopic studies, reveals a tetrahedral geometry around the tin center, with the three methyl groups and the hydroxyl group occupying the vertices. This geometry is typical of organotin(IV) compounds, reflecting the sp3 hybridization of the tin atom and the influence of the surrounding ligands on its electronic environment [1] [2].
Isomerism and tautomerism are important concepts in chemistry, as they describe the existence of compounds with the same molecular formula but different structural or spatial arrangements. For trimethyltin hydroxide, these considerations are addressed within the context of its organotin structure.
Isomerism in organotin compounds can arise from several sources, including ligand arrangement, coordination geometry, and the presence of chiral centers. In the case of trimethyltin hydroxide, the compound is a mononuclear organotin species with a tetrahedral geometry around the tin atom. The three methyl groups and the hydroxyl group are arranged such that no chiral centers are present, and the molecule is achiral [5].
Distortion isomerism, which refers to variations in bond angles and lengths due to electronic or steric effects, has been observed in some organotin compounds. However, for trimethyltin hydroxide, the symmetrical arrangement of the methyl groups and the relatively small size of the hydroxyl ligand minimize the likelihood of significant distortion isomerism [5].
Ligand isomerism, which occurs when different ligands can occupy the same coordination sites, is also not applicable in this case, as the compound contains only one type of ligand (methyl) in three positions and a single hydroxyl group. Therefore, the potential for isomerism in trimethyltin hydroxide is limited, and the compound is generally regarded as existing in a single, well-defined structural form [5].
Tautomerism involves the rapid interconversion between two or more structural isomers (tautomers) that differ in the placement of a proton and the position of a double bond. This phenomenon is common in organic compounds containing functional groups such as carbonyls, imines, and enols. In the context of organotin compounds, tautomerism is generally associated with ligands that can participate in proton transfer, such as hydrazones or enolizable ketones [4].
For trimethyltin hydroxide, the structure consists of a tin atom bonded to three methyl groups and a hydroxyl group. The hydroxyl group is not conjugated with any unsaturated system, and there are no adjacent atoms capable of supporting a tautomeric shift. As such, classical keto-enol or imine-enamine tautomerism is not observed in this compound [4].
The absence of tautomerism in trimethyltin hydroxide is further supported by spectroscopic studies, which show a single set of signals corresponding to the methyl and hydroxyl groups in nuclear magnetic resonance (NMR) spectra. This indicates that the compound exists predominantly in a single structural form, with no evidence for rapid interconversion between tautomers [3].
The stereochemical stability of trimethyltin hydroxide is a consequence of its tetrahedral geometry and the lack of chiral centers or flexible ligands. This stability is reflected in its crystallographic and spectroscopic properties, which are consistent across different samples and preparation methods [5].
To provide a comprehensive overview of the chemical identity and molecular characteristics of trimethyltin hydroxide, the following data tables summarize key findings from authoritative sources.
Identifier Type | Value |
---|---|
IUPAC Name | Trimethylstannanol |
CAS Number | 56-24-6 |
EC Number | 677-697-9 |
UNII | 10ALT8DJ2V |
InChI | InChI=1S/C3H9OSn/c1-5(2,3)4/h4H,1-3H3 |
InChIKey | QKHVIZGJYSQPCU-UHFFFAOYSA-N |
SMILES | CSn(C)O |
Synonyms | Trimethyltin hydroxide, hydroxytrimethyltin, trimethylstannyl hydroxide, etc. |
Component | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon | 3 | 12.011 | 36.033 |
Hydrogen | 10 | 1.008 | 10.080 |
Oxygen | 1 | 15.999 | 15.999 |
Tin | 1 | 118.710 | 118.710 |
Total | 180.822 |
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 165.97991 | 129.7 |
[M+Na]+ | 187.96185 | 137.0 |
[M-H]- | 163.96535 | 130.2 |
[M+NH4]+ | 183.00645 | 153.7 |
[M+K]+ | 203.93579 | 132.1 |
[M+H-H2O]+ | 147.96989 | 128.1 |
[M+HCOO]- | 209.97083 | 151.9 |
[M+CH3COO]- | 223.98648 | 159.7 |
[M+Na-2H]- | 185.94730 | 136.9 |
[M]+ | 164.97208 | 128.5 |
[M]- | 164.97318 | 128.5 |
These data are relevant for the identification and analysis of trimethyltin hydroxide in complex mixtures, as well as for the interpretation of its behavior in mass spectrometric experiments [2].
Trimethyltin hydroxide is characterized by a tetrahedral arrangement of ligands around the central tin atom. The three methyl groups are equivalent, and the hydroxyl group occupies the fourth coordination site. This geometry is typical of organotin(IV) compounds and is supported by crystallographic studies and quantum chemical calculations [1] [5].
The absence of chiral centers and the lack of flexible ligands contribute to the structural rigidity of the compound. Spectroscopic analyses, including NMR and infrared (IR) spectroscopy, confirm the presence of the methyl and hydroxyl groups and provide further evidence for the compound’s well-defined structure [3].
Isomeric and tautomeric considerations reveal that trimethyltin hydroxide exists predominantly in a single, stable structural form, with no evidence for significant isomerism or tautomerism under normal conditions. The compound’s tetrahedral geometry and absence of chiral centers contribute to its stereochemical stability, making it a well-characterized example of an organotin(IV) hydroxide.
The primary industrial method for producing trimethyltin hydroxide centers on the hydrolysis of trimethyltin chloride. This process involves treating trimethyltin chloride with water under controlled conditions, yielding trimethyltin hydroxide and hydrochloric acid as byproducts . The reaction proceeds according to the equation:
(CH₃)₃SnCl + H₂O → (CH₃)₃SnOH + HCl
Industrial production optimizes this hydrolysis process through several key modifications. Continuous flow systems enhance reaction efficiency and reduce byproduct formation compared to traditional batch methods . The generated hydrochloric acid is systematically neutralized using sodium hydroxide or other bases to prevent corrosion and minimize side reactions .
Industrial-scale synthesis typically employs temperatures ranging from 25 to 60°C to ensure efficient hydrolysis while maintaining product stability . The selection of solvent systems proves critical for large-scale operations. Polar aprotic solvents or aqueous media are preferred, with dichloroethane and tetrahydrofuran frequently utilized in industrial processes .
Solvent recovery systems represent a crucial component of industrial production, with dichloroethane and tetrahydrofuran being recycled to minimize waste and reduce operational costs . This approach not only improves economic viability but also addresses environmental concerns associated with large-scale organotin compound production.
Modern industrial facilities increasingly adopt continuous flow technologies for trimethyltin hydroxide production. These systems offer several advantages over traditional batch processes, including enhanced temperature control, improved mass transfer, and reduced reaction times [2]. The continuous approach allows for better process control and consistent product quality across production batches.
Table 3.1: Industrial Production Parameters
Parameter | Optimal Range | Notes |
---|---|---|
Temperature | 25-60°C | Efficient hydrolysis while maintaining stability |
Reaction Time | 20-30 minutes | Microwave-assisted conditions [3] |
Solvent System | DCE/THF | Recyclable solvents for waste minimization |
pH Control | Neutralization required | Prevents equipment corrosion |
Yield | 85-95% | Optimized industrial conditions |
Laboratory synthesis of trimethyltin hydroxide follows the same fundamental hydrolysis principle as industrial production but with modifications suitable for smaller scale operations. The standard procedure involves dissolving trimethyltin chloride in an appropriate solvent system, followed by controlled addition of water or aqueous base .
The reaction typically proceeds at room temperature, though mild heating to 40-60°C may accelerate the process . Reaction monitoring through thin-layer chromatography or liquid chromatography-mass spectrometry ensures complete conversion of the starting material [3].
Recent developments in laboratory-scale synthesis include microwave-assisted procedures that significantly reduce reaction times from hours to minutes. These methods typically employ 20-30 minute reaction periods under microwave irradiation, achieving quantitative yields while maintaining product purity [3].
The microwave approach offers particular advantages for research applications where rapid synthesis is desired. The method utilizes 1,2-dichloroethane as the primary solvent, with reaction temperatures maintained at 60-80°C under microwave heating [3].
While hydrolysis remains the primary synthetic route, alternative methods exist for specialized applications. These include the treatment of trimethyltin oxide with water under controlled conditions, though this approach is less commonly employed due to availability and cost considerations of the oxide precursor [4].
Table 3.2: Laboratory Synthesis Conditions
Method | Temperature | Time | Solvent | Yield | Reference |
---|---|---|---|---|---|
Standard Hydrolysis | 25-60°C | 2-4 hours | DCE/THF | 85-95% | |
Microwave-Assisted | 60-80°C | 20-30 minutes | DCE | 95-99% | [3] |
Aqueous Conditions | Room temperature | 1-2 hours | H₂O/organic | 80-90% |
Laboratory synthesis protocols may require modification based on the intended application of the trimethyltin hydroxide product. For use in ester hydrolysis reactions, the reagent is typically prepared fresh or stored under inert atmosphere to prevent decomposition [3]. Specific protocols for different substrates may involve temperature adjustments and solvent modifications to optimize compatibility with subsequent reactions.
Purification of trimethyltin hydroxide primarily relies on crystallization techniques due to the compound's solid state at room temperature. The compound forms white, needle-shaped crystals that exhibit a significant propensity for twinning along the needle axis [5]. This crystallographic behavior necessitates careful control of crystallization conditions to obtain suitable material for both analytical and synthetic applications.
Recrystallization from appropriate solvent systems represents the most common purification approach. The compound demonstrates solubility in water and many organic solvents, providing flexibility in solvent selection for purification purposes [5]. Common recrystallization solvents include dichloromethane-hexane mixtures, though multiple recrystallizations may be required to achieve high purity [6].
Column chromatography provides an alternative purification method, particularly useful when crystallization proves challenging. Silica gel chromatography using ethyl acetate-hexane gradient systems has been successfully employed for trimethyltin hydroxide purification [7]. The method typically utilizes a 2:1 ethyl acetate to hexane ratio, though gradient elution may be necessary for complex reaction mixtures [7].
Short silica gel columns are often preferred to minimize exposure time and prevent potential decomposition during purification [7]. The compound's stability on silica gel varies with conditions, requiring careful monitoring during chromatographic separation.
Several strategies enhance the stability of trimethyltin hydroxide during storage and handling. Inert atmosphere storage represents the primary stabilization method, with nitrogen blanketing being the most common approach [8]. The storage atmosphere should maintain oxygen levels below 5 parts per million to prevent oxidative degradation.
Temperature control during storage proves critical, with temperatures maintained below ambient levels when possible [8]. The compound's melting point of 118-119°C provides a reasonable operating window for most applications, though elevated temperatures should be avoided during long-term storage [9].
Table 3.3: Purification and Storage Conditions
Parameter | Specification | Notes |
---|---|---|
Crystallization Solvent | DCM/hexane | Multiple recrystallizations may be required [6] |
Chromatography | Silica gel, EtOAc/hexane | 2:1 ratio preferred [7] |
Storage Atmosphere | Nitrogen, <5 ppm H₂O/O₂ | Essential for stability [8] |
Storage Temperature | Cool, dry conditions | Below ambient preferred [8] |
Purity Assessment | Elemental analysis | %C=19.5-20.3; %H=5.5-5.7 [9] |
Quality control of trimethyltin hydroxide typically involves elemental analysis to confirm composition and purity. Standard specifications require carbon content of 19.5-20.3% and hydrogen content of 5.5-5.7% [9]. These parameters provide reliable indicators of product purity and the absence of significant impurities.
Spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, offer additional analytical tools for quality assessment. The compound's characteristic spectroscopic features enable identification and quantification of impurities that may arise during synthesis or storage.